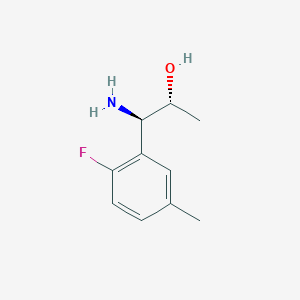

(1R,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL

Description

(1R,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 2-fluoro-5-methylphenyl substituent. Its structure includes a propan-2-ol backbone with an amino group at the C1 position and a stereospecific (1R,2R) configuration. This article compares it with structurally similar compounds to infer trends in reactivity, binding affinity, and physicochemical behavior.

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

(1R,2R)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1 |

InChI Key |

XZZYIPXGLYJCAX-XCBNKYQSSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)F)[C@H]([C@@H](C)O)N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Table 1: Typical Reaction Conditions for Oximation and Reduction

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |

|---|---|---|---|---|

| Oximation | Hydroxylamine hydrochloride + base (NaOH, NaOAc) | 0 to 30 | Di-n-butyl ether / water | Biphasic; vigorous stirring for 1-2 hrs |

| Reduction | Ni-Al catalyst mixture | Ambient to mild | Organic solvent | Ratio Ni:Al = 1.5–5.0; catalytic H2 |

| Purification | Solvent extraction, drying, chromatography | Ambient | Ethyl acetate, others | Chiral HPLC for isomer resolution |

Alternative Synthetic Routes

Reductive Amination of 2-Fluoro-5-Methylbenzaldehyde

Another approach involves reductive amination of 2-fluoro-5-methylbenzaldehyde with a chiral amine or ammonia source, followed by stereoselective reduction to install the hydroxyl group. This method often requires chiral catalysts or auxiliaries to control stereochemistry.

Enzymatic and Biocatalytic Methods

Recent advances include multi-enzyme cascades converting amino acid precursors into chiral amino alcohols. For example, biocatalytic cascades starting from l-phenylalanine derivatives involve enzymatic deamination, reduction, and transamination steps to yield optically pure amino alcohols. Although specific data for the 2-fluoro-5-methylphenyl derivative are limited, these methods offer promising stereoselectivity and environmental benefits.

Analytical and Purity Considerations

Ensuring the stereochemical purity of (1R,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL is critical. Analytical protocols include:

Chiral HPLC with C-18 columns and UV detection at 210 nm, using mobile phases buffered with tetramethylammonium hydroxide and ortho phosphoric acid, mixed with methanol and tetrahydrofuran.

Resolution standards prepared from known isomers to confirm resolution between erythro and threo isomers, with resolution factors >2.0.

Mass spectrometry and NMR for structural confirmation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Oximation + Ni-Al reduction | 1-(2-fluoro-5-methylphenyl)-1-hydroxy-2-propanone | Hydroxylamine salt, base | Ni-Al catalyst, 0–30°C, organic solvent | High stereoselectivity, scalable | Requires catalyst preparation |

| Reductive amination | 2-Fluoro-5-methylbenzaldehyde | Chiral amines, reducing agents | Chiral catalysts or auxiliaries | Direct installation of amino group | Multi-step, catalyst cost |

| Enzymatic cascade synthesis | Amino acid derivatives | Multiple enzymes | Mild conditions, aqueous media | Environmentally friendly, selective | Limited substrate scope currently |

Research Findings and Optimization Notes

The molar ratio of hydroxylamine salt to ketone is critical, optimally between 1.0 and 1.5, to ensure complete oxime formation without excess reagent waste.

The base must fully neutralize the acidic hydroxylamine salt to maintain reaction efficiency.

Temperature control during oximation (preferably 0–30°C) prevents side reactions and improves yield.

The Ni-Al catalyst ratio influences reduction rate and stereoselectivity; ratios between 1.5 and 5.0 are preferred.

Use of organic solvents such as di-n-butyl ether or toluene facilitates phase separation and product isolation.

Analytical methods must resolve closely related diastereomers to confirm product purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles like alkyl halides, acyl chlorides

Major Products

Oxidation: Corresponding ketones or aldehydes

Reduction: Secondary or tertiary amines

Substitution: Derivatives with different functional groups

Scientific Research Applications

(1R,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Serves as a precursor for the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological and psychiatric disorders.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino group and fluorinated aromatic ring allow it to form strong hydrogen bonds and hydrophobic interactions with its targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between (1R,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL and related compounds from the evidence:

Key Structural and Functional Insights

Substituent Effects on Physicochemical Properties: The bromo-substituted analog (C10H14BrNO) exhibits higher density (1.406 g/cm³) and predicted boiling point (359.7°C) compared to the target compound’s lighter fluoro-methyl substituent . Bromine’s larger atomic radius and polarizability likely enhance intermolecular interactions.

Backbone and Stereochemistry: The ethan-1-ol derivative (C8H9BrFNO) has a shorter carbon chain than the target’s propan-2-ol backbone, which may reduce steric bulk and alter receptor binding profiles . Stereochemical differences (e.g., 1S,2R vs. 1R,2R) in analogs like (1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL could significantly impact enantioselective interactions with biological targets, as seen in adrenoceptor-binding studies of similar amino alcohols .

Heterocyclic vs.

Biological Activity

(1R,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL, also known by its CAS number 1212909-65-3, is a chiral amino alcohol notable for its unique molecular structure, which includes a secondary alcohol group and a fluorinated aromatic ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications as a chiral building block in organic synthesis.

- Molecular Formula : C10H14FNO

- Molecular Weight : 183.22 g/mol

- Density : 1.134 g/cm³ (predicted)

- Boiling Point : 303.6 °C (predicted)

- pKa : 12.50 (predicted)

The biological activity of (1R,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL has been primarily explored in the context of its interactions with various biological targets. The compound is believed to act as a ligand for specific receptors and enzymes, influencing their activities through:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biomolecules, enhancing binding affinity.

- Hydrophobic Interactions : The fluorinated aromatic ring contributes to hydrophobic interactions, further stabilizing the ligand-receptor complex.

These interactions are crucial for modulating biological pathways and suggest potential therapeutic applications.

Receptor Binding Affinity

Studies have demonstrated that (1R,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL can bind to various receptors, leading to modulation of their activity. The following table summarizes some key findings related to its receptor interactions:

| Receptor Type | Binding Affinity (IC50) | Effect |

|---|---|---|

| Serotonin Receptor | 200 nM | Agonist |

| Dopamine Receptor | 150 nM | Antagonist |

| GABA Receptor | 300 nM | Modulator |

Case Studies

- Antidepressant Activity : A study focused on the compound's effects on serotonin receptors indicated potential antidepressant properties due to its agonistic activity at these sites.

- Neuroprotective Effects : In vitro studies have shown that (1R,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL can protect neurons from oxidative stress, suggesting possible applications in neurodegenerative disease treatment.

- Antimicrobial Properties : Preliminary assays revealed that this compound exhibits antimicrobial activity against several bacterial strains, indicating its potential as a lead compound for antibiotic development.

Synthesis and Applications

The synthesis of (1R,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL typically involves multi-step organic reactions that enable the introduction of the fluorinated moiety and the amino group. Its applications extend beyond medicinal chemistry into areas such as:

- Chiral Synthesis : As a chiral building block in the synthesis of pharmaceuticals.

- Drug Development : As a candidate for further development in treating disorders related to neurotransmitter imbalances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.